

DiMe-C7: A Stable Substance P Analog for Investigating Neuro-Immune Interactions

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Compound of Interest

Compound Name: *substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-*

Cat. No.: *B1585030*

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Application Note

Introduction

DiMe-C7 is a metabolically stable analog of the neuropeptide Substance P (SP). Substance P is a key mediator in the communication between the nervous and immune systems, playing a critical role in neurogenic inflammation. It exerts its effects primarily through the neurokinin-1 receptor (NK-1R), which is expressed on a variety of cells including neurons, microglia, and astrocytes. Given its stability, DiMe-C7 serves as a valuable tool for researchers studying the intricate signaling pathways and cellular responses at the intersection of neuroscience and immunology. This document provides an overview of the application of DiMe-C7 in studying neuro-immune interactions, based on the known functions of its parent molecule, Substance P.

Mechanism of Action

DiMe-C7, as a Substance P analog, is expected to bind to and activate the NK-1R. This G protein-coupled receptor initiates downstream signaling cascades that are pivotal in inflammatory processes.^{[1][2]} In the context of neuro-immune interactions, activation of NK-1R on microglia and astrocytes by Substance P has been shown to trigger the production and release of a host of pro-inflammatory molecules.^{[3][4][5]} This includes cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as chemokines and reactive oxygen species (ROS).^[5] The primary signaling pathways implicated

in the downstream effects of Substance P activation of NK-1R are the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6]

Key Applications in Neuro-Immune Research

- **Induction of Neuroinflammation:** DiMe-C7 can be utilized in both in vitro and in vivo models to mimic the inflammatory effects of endogenous Substance P. This allows for the controlled study of the molecular and cellular events that characterize neuroinflammatory conditions.
- **Investigation of Glial Cell Activation:** The response of microglia and astrocytes to DiMe-C7 can be monitored to understand the specific roles of these cells in neuro-immune signaling. This includes assessing changes in cell morphology, proliferation, and the production of inflammatory mediators.[4][5][7]
- **Elucidation of Signaling Pathways:** By using DiMe-C7 in conjunction with specific inhibitors of downstream signaling molecules (e.g., NF- κ B or MAPK inhibitors), researchers can dissect the precise intracellular pathways that are activated by NK-1R agonism in neuro-immune cells.
- **Screening for Anti-Neuroinflammatory Compounds:** DiMe-C7 can be used to establish a pro-inflammatory baseline in cellular or animal models, which can then be used to screen for the efficacy of novel therapeutic agents designed to mitigate neuroinflammation.

Data Presentation

The following tables summarize quantitative data reported in studies on Substance P, which can serve as a starting point for designing experiments with DiMe-C7.

Table 1: In Vitro Concentrations of Substance P for Glial Cell Activation

| Cell Type | Substance P Concentration | Measured Effect | Reference |
|-------------------|---|--|-----------|
| Primary Microglia | 0.001 - 1 µg/ml | Increased production of TNF-α and IL-6 | [5][8] |
| Primary Microglia | 10 ⁻¹³ - 10 ⁻¹⁴ M | Increased intracellular ROS and extracellular superoxide | [9] |
| Primary Microglia | 10 ⁻⁸ M | Induced chemotaxis | [7] |
| Human Astrocytes | Not specified | Augmented inflammatory cytokine release and neurotoxic mediator production | [4] |

Table 2: Key Signaling Molecules in Substance P-Mediated Neuroinflammation

| Signaling Pathway | Key Molecules | Cellular Response | Reference |
|-------------------|-------------------|--|-----------|
| NF-κB | IKKα/β, IκBα, p65 | Upregulation of pro-inflammatory genes | [1][6] |
| MAPK | ERK1/2, p38, JNK | Regulation of cytokine production and cell proliferation | [1][6] |
| Second Messengers | DAG, IP3, cAMP | Modulation of ion channel activity and cytokine expression | [1][2] |

Experimental Protocols

The following are detailed protocols for key experiments to study neuro-immune interactions using DiMe-C7, based on established methods for Substance P.

Protocol 1: In Vitro Microglial Activation and Cytokine Measurement

Objective: To determine the effect of DiMe-C7 on the production of pro-inflammatory cytokines by primary microglia.

Materials:

- Primary microglial cell culture
- DiMe-C7 stock solution (in sterile, endotoxin-free water or PBS)
- Cell culture medium (e.g., DMEM/F12 with appropriate supplements)
- Lipopolysaccharide (LPS) as a positive control
- ELISA kits for TNF- α and IL-6
- 96-well cell culture plates
- Spectrophotometer

Procedure:

- Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Treatment:
 - Prepare serial dilutions of DiMe-C7 in cell culture medium to achieve final concentrations ranging from picomolar to micromolar (based on Substance P literature, e.g., 10^{-12} M to 10^{-6} M).
 - Prepare a positive control with LPS (e.g., 100 ng/ml).
 - Prepare a vehicle control (medium with the same dilution of the vehicle used for DiMe-C7).
 - Remove the old medium from the cells and replace it with the prepared treatments.

- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a predetermined time (e.g., 6, 12, or 24 hours).
- Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells and carefully collect the supernatant.
- Cytokine Measurement:
 - Perform ELISAs for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.
 - Read the absorbance using a spectrophotometer.
- Data Analysis: Calculate the concentration of each cytokine from the standard curve and compare the levels between the different treatment groups.

Protocol 2: Assessment of NF-κB Activation in Astrocytes by Immunoblotting

Objective: To investigate the activation of the NF-κB signaling pathway in astrocytes in response to DiMe-C7.

Materials:

- Primary astrocyte cell culture
- DiMe-C7 stock solution
- Cell culture medium
- 6-well cell culture plates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus

- PVDF membrane and transfer apparatus
- Primary antibodies against phospho-p65, total p65, and a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Seeding: Plate primary astrocytes in 6-well plates and grow them to 80-90% confluency.
- Treatment:
 - Starve the cells in serum-free medium for 4-6 hours prior to treatment.
 - Treat the cells with an effective concentration of DiMe-C7 (determined from dose-response experiments) for various time points (e.g., 0, 15, 30, 60 minutes).
 - Include an untreated control.
- Cell Lysis:
 - At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- Immunoblotting:
 - Load equal amounts of protein (e.g., 20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.

- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total p65 and the loading control to normalize the data.
- Data Analysis: Quantify the band intensities and express the level of phospho-p65 as a ratio to total p65.

Protocol 3: In Vitro Microglial Chemotaxis Assay

Objective: To evaluate the chemotactic effect of DiMe-C7 on microglia.

Materials:

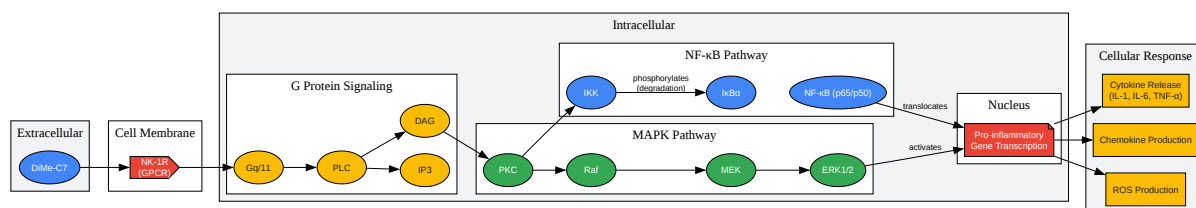
- Primary microglial cell culture
- DiMe-C7
- Chemotaxis chamber (e.g., Boyden chamber with 8 µm pore size inserts)
- Serum-free cell culture medium
- Calcein-AM or similar fluorescent dye for cell labeling
- Fluorescence plate reader

Procedure:

- Cell Preparation:

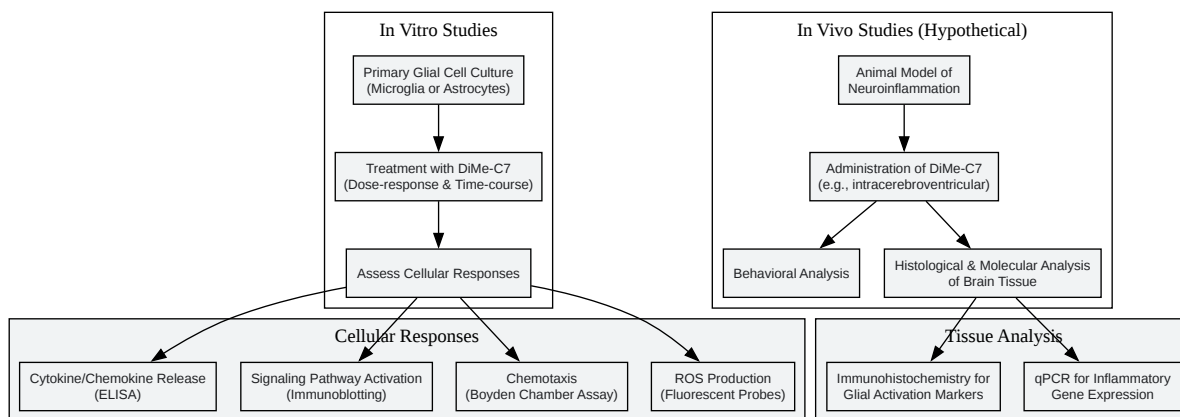
- Harvest primary microglia and resuspend them in serum-free medium.
- Label the cells with Calcein-AM according to the manufacturer's protocol.
- Adjust the cell concentration to 1×10^6 cells/ml.
- Chemotaxis Setup:
 - Add serum-free medium containing different concentrations of DiMe-C7 to the lower wells of the chemotaxis chamber.
 - Use a known chemoattractant (e.g., fMLP) as a positive control and medium alone as a negative control.
 - Place the inserts into the wells.
 - Add 100 μ l of the labeled microglial cell suspension to the upper chamber of each insert.
- Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 3-4 hours.
- Cell Migration Measurement:
 - After incubation, carefully remove the non-migrated cells from the top of the insert with a cotton swab.
 - Measure the fluorescence of the migrated cells on the bottom of the insert using a fluorescence plate reader.
- Data Analysis: Calculate the migration index by dividing the fluorescence of the cells that migrated towards DiMe-C7 by the fluorescence of the cells that migrated towards the negative control.

Mandatory Visualizations



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Caption: DiMe-C7/Substance P signaling pathway in neuro-immune cells.



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Caption: Experimental workflow for studying DiMe-C7 in neuro-immune interactions.

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